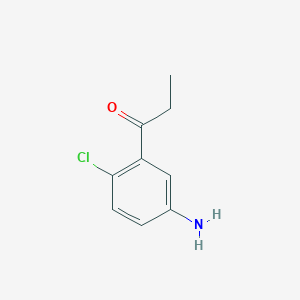

![molecular formula C10H12ClN3O2 B1518702 1-(1H-ピロロ[2,3-b]ピリジン-1-イル)-2-アミノプロパン酸塩酸塩 CAS No. 1078566-95-6](/img/structure/B1518702.png)

1-(1H-ピロロ[2,3-b]ピリジン-1-イル)-2-アミノプロパン酸塩酸塩

概要

説明

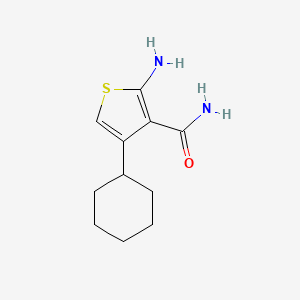

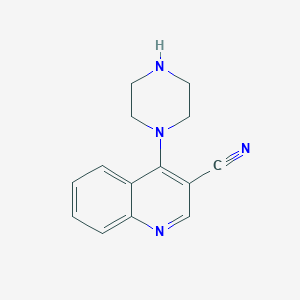

“2-amino-3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid hydrochloride” is a chemical compound with the molecular formula C10H11N3O2. It’s also known by other names such as “dl-7-azatryptophan monohydrate” and "DL-7-Azatryptophan hydrate" .

Molecular Structure Analysis

The InChI code for this compound is1S/C10H11N3O2.ClH/c11-8(10(14)15)6-13-5-3-7-2-1-4-12-9(7)13;/h1-5,8H,6,11H2,(H,14,15);1H . This indicates the presence of a chlorine atom, which suggests that this compound is a hydrochloride salt . Physical and Chemical Properties Analysis

This compound has a molecular weight of 223.23 g/mol . It has 4 hydrogen bond donors and 5 hydrogen bond acceptors . The exact mass and monoisotopic mass are both 223.09569129 g/mol . The topological polar surface area is 93 Ų .科学的研究の応用

線維芽細胞増殖因子受容体 (FGFR) の阻害

この化合物は、FGFR1、2、および3に対して強力な活性を示すことが報告されています . FGFRは様々な種類の腫瘍において重要な役割を果たしており、FGFRを標的とすることは癌治療のための魅力的な戦略です .

乳癌細胞増殖の阻害

in vitro研究では、この化合物が乳癌4T1細胞の増殖を阻害し、アポトーシスを誘導することが示されています .

細胞移動および浸潤の阻害

この化合物は、4T1細胞の移動および浸潤を有意に阻害することも見出されています .

創薬のための潜在的なリード化合物

この化合物は、低分子量でありながら強力なFGFR阻害活性を示すため、さらなる最適化に役立つ魅力的なリード化合物となり得ます .

FGFRシグナル伝達経路の異常な活性化を標的とする

FGFRファミリーメンバーのエクソンにおける増幅、融合、またはミスセンス変異によるFGFRシグナル伝達経路の異常な活性化は、いくつかの癌の進行および発達に関連しています。 この化合物は、この経路を潜在的に標的とする可能性があります .

様々な癌における潜在的な使用

FGFRは、乳癌、肺癌、前立腺癌、膀胱癌、肝臓癌などの様々な癌において役割を果たしていることを考えると、この化合物はこれらの癌の治療に使用される可能性があります .

作用機序

While the specific mechanism of action for this compound isn’t available, compounds with similar structures have been found to inhibit certain targets. For example, some 1H-pyrrolo[2,3-b]pyridine derivatives have been found to inhibit FGFR1, 2, and 3 . Another study indicated that a similar compound could target CDK8 to indirectly inhibit β-catenin activity .

Safety and Hazards

将来の方向性

There is ongoing research into the use of pyrrolo[2,3-b]pyridine derivatives in various applications. For instance, there is interest in developing PI3K/mTOR dual inhibitors for cancer treatment . Given the structural similarity, “2-amino-3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid hydrochloride” could potentially be explored in similar contexts.

特性

IUPAC Name |

2-amino-3-pyrrolo[2,3-b]pyridin-1-ylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2.ClH/c11-8(10(14)15)6-13-5-3-7-2-1-4-12-9(7)13;/h1-5,8H,6,11H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZPXVDUJDVDTEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N(C=C2)CC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1078566-95-6 | |

| Record name | 2-amino-3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

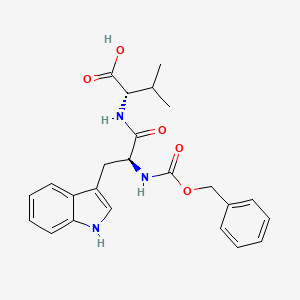

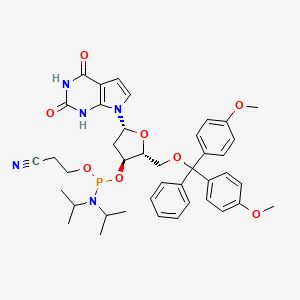

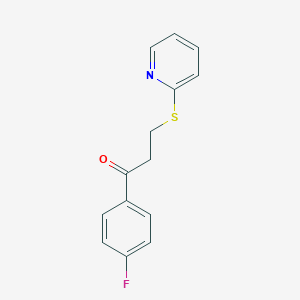

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 5-{[(2-ethoxyethyl)amino]methyl}furan-2-carboxylate](/img/structure/B1518619.png)

![N-[2-amino-4-(trifluoromethyl)phenyl]-N-butylamine hydrochloride](/img/structure/B1518627.png)

![N-cyclopropyl-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxamide](/img/structure/B1518637.png)